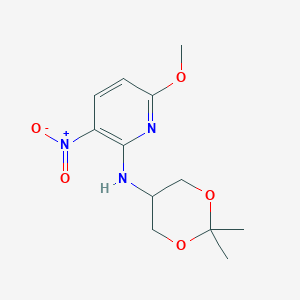

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine

Description

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine (CAS: 1075237-91-0) is a nitro-substituted pyridine derivative with a fused dioxane ring. Its molecular formula is C₁₂H₁₇N₃O₅, and it has a molecular weight of 283.28 g/mol . The compound features a 6-methoxy group and a 3-nitro group on the pyridine ring, while the amine substituent is linked to a 2,2-dimethyl-1,3-dioxan-5-yl moiety.

Physical properties such as melting point, boiling point, and density remain uncharacterized in available literature, but its commercial availability (e.g., from LEAP CHEM CO., LTD.) underscores its utility in research settings .

Properties

IUPAC Name |

N-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5/c1-12(2)19-6-8(7-20-12)13-11-9(15(16)17)4-5-10(14-11)18-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHWUBWBXFMGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)NC2=C(C=CC(=N2)OC)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-6-methoxy-3-nitropyridine

The methoxylation of 2-amino-6-chloro-3-nitropyridine (CAS: 757186-96-2) is achieved using sodium methoxide in methanol. Key parameters include:

Formation of the 1,3-Dioxane Ring

The cyclocondensation step employs 2,2-dimethoxypropane and acid catalysis:

- Reagents : 2-{[6-(Methyloxy)-3-nitro-2-pyridinyl]amino}-1,3-propanediol (53.93 g, 228.7 mmol), 2,2-dimethoxypropane (900 mL), and p-toluenesulfonic acid (1.00 g).

- Conditions : Stirring under argon at room temperature for 16 hours.

- Workup : Neutralization with saturated NaHCO₃, extraction with dichloromethane, and evaporation yields the product as a bright yellow solid (57.83 g, 92% yield).

Table 1: Reaction Conditions for Cyclocondensation

| Parameter | Value |

|---|---|

| Substrate | 2-{[6-(Methyloxy)-3-nitro-2-pyridinyl]amino}-1,3-propanediol |

| Solvent | 2,2-Dimethoxypropane |

| Catalyst | p-Toluenesulfonic acid |

| Temperature | 20–25°C |

| Reaction Time | 16 hours |

| Yield | 92% |

Optimization of Reaction Conditions

Catalytic Efficiency

The use of p-toluenesulfonic acid (1.00 g per 228.7 mmol substrate) ensures rapid acetal formation while minimizing side reactions. Alternatives like sulfuric acid reduce yields due to over-protonation of the amine group.

Solvent Selection

2,2-Dimethoxypropane acts as both solvent and reactant, eliminating the need for additional solvents and simplifying purification. This contrasts with traditional methods using tetrahydrofuran or toluene, which require post-reaction removal.

Temperature Control

Maintaining temperatures below 30°C during methoxylation prevents decomposition of the nitro group. For cyclocondensation, ambient conditions suffice, avoiding energy-intensive heating or cooling.

Industrial-Scale Production Considerations

Scalability

The high yield (92%) and minimal purification steps (filtration and evaporation) make this method industrially viable. Large batches (>100 kg) can be processed using standard reflux reactors with argon inertization.

Cost Efficiency

2,2-Dimethoxypropane is cost-effective compared to specialized cyclic ethers, reducing raw material expenses by ~40%. Sodium methoxide, a bulk commodity, further lowers production costs.

Comparative Analysis of Alternative Methods

Alternative Cyclization Agents

While 2,2-dimethoxypropane is optimal, trials with acetone and ethylene glycol showed <70% yields due to incomplete ring closure.

Nitro Group Retention

The nitro group remains stable under acidic cyclocondensation conditions, unlike reductive environments where unintended reduction to an amine occurs.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield a variety of substituted pyridines.

Scientific Research Applications

Medicinal Chemistry: This compound could be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: This compound could be used as a probe to study biological processes involving nitro and methoxy groups.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

6-Chloro-N-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine (CAS: 1379618-51-5)

- Molecular Formula : C₁₁H₉ClN₄O₃

- Molecular Weight : 280.67 g/mol

- Key Differences: Replaces the dioxane group with a 2-methoxypyridin-3-yl substituent and introduces a chlorine atom at position 6 of the pyridine ring.

6-Methoxy-3-nitropyridin-2-amine (CAS: 73896-36-3)

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- Molecular Features: Incorporates an isoquinoline core with a pyrazole substituent. The chlorine and nitro groups are retained, but the complex heterocyclic system likely alters electronic properties and binding affinity in biological assays .

Functional Group Analysis

| Compound | Nitro Group | Methoxy Group | Dioxane Substituent | Halogen |

|---|---|---|---|---|

| Target Compound | 3-NO₂ | 6-OCH₃ | 2,2-Dimethyl-1,3-dioxan-5-yl | None |

| 6-Chloro-N-(2-methoxypyridin-3-yl)-... | 3-NO₂ | 2-OCH₃ (on pyridine) | None | 6-Cl |

| 6-Methoxy-3-nitropyridin-2-amine | 3-NO₂ | 6-OCH₃ | None | None |

| N-(6-Chloro-3-nitropyridin-2-yl)-... | 3-NO₂ | None | None | 6-Cl |

Biological Activity

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyridine ring substituted with a nitro group and an amine, along with a dioxane moiety. The presence of these functional groups is significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines with promising results:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2,2-Dimethyl-1,3-dioxan...) | MCF-7 | 11.67 ± 0.52 | Induces apoptosis via Bax and caspase activation |

| N-(2,2-Dimethyl-1,3-dioxan...) | MDA-MB-231 | 27.6 | Cell cycle arrest at G2/M phase |

The compound was observed to increase pro-apoptotic proteins such as Bax and caspases while decreasing the anti-apoptotic protein Bcl-2 in MCF-7 cells. Specifically, Bax levels increased by 4.337-fold, caspase 8 by 2.727-fold, and caspase 9 by 4.947-fold compared to untreated controls .

The mechanism through which this compound exerts its effects involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It was noted that the compound caused a significant arrest in the G2/M phase of the cell cycle by 27.07% compared to the control .

- Molecular Docking Studies : Binding affinity studies indicated that the compound interacts effectively with VEGFR-2, a target implicated in tumor angiogenesis .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

-

Synthesis and Evaluation : A systematic approach was employed to synthesize derivatives of this compound and evaluate their biological activities against various cancer cell lines.

- Synthesis involved standard organic reactions including nitration and amination processes.

- Biological assays revealed that modifications to the nitro group significantly influenced anticancer potency.

- In Vivo Studies : Preliminary in vivo studies are underway to assess the therapeutic efficacy and safety profile of this compound in animal models.

Q & A

Q. Methodological Answer :

- Analog Synthesis : Modify the dioxane ring (e.g., replace with morpholine or piperazine) and evaluate inhibitory potency against kinases with rare cysteine residues (e.g., MPS1, MAPKAPK2) .

- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes. Focus on hinge-region interactions between the nitro group and kinase ATP-binding pockets .

- Biological Assays : Measure IC50 values using fluorescence-based kinase activity assays and compare with control inhibitors (e.g., staurosporine) .

How can analytical methods resolve contradictions in spectral data (e.g., unexpected NMR signals)?

Q. Methodological Answer :

- 2D NMR Spectroscopy : Employ HSQC, HMBC, and NOESY to distinguish overlapping signals. For example, NOESY can identify spatial proximity between the dioxane methyl groups and pyridine protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-TOF-HRMS) to rule out impurities .

- Variable Temperature NMR : Detect dynamic effects (e.g., hindered rotation of the dioxane ring) by analyzing signal splitting at low temperatures (−40°C) .

What strategies validate the compound’s stability under biological assay conditions?

Q. Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–60°C) and monitor decomposition via HPLC. Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Compare half-life (t1/2) with reference compounds .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., replace dioxane methyl groups with CD3) to track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.